molecular formula C12H12ClNOS B5756958 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide CAS No. 6124-48-7

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B5756958
CAS No.: 6124-48-7
M. Wt: 253.75 g/mol
InChI Key: LVJNWRAKBUQZTM-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide is a benzothiophene-derived compound featuring a chloro substituent at position 3, a methyl group at position 6, and an ethyl carboxamide group at position 2. Its synthesis and characterization likely employ crystallographic tools like the SHELX program suite, which is widely used for small-molecule structure determination .

Properties

IUPAC Name

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-3-14-12(15)11-10(13)8-5-4-7(2)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJNWRAKBUQZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90976745
Record name 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6124-48-7
Record name 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90976745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.

    N-ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).

    Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide (CH3I).

    Carboxamide Formation: The carboxamide group can be formed by reacting the benzothiophene derivative with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be chosen to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key variations include substituents at position 6 of the benzothiophene core and the carboxamide’s N-linked group. Below is a detailed analysis:

Table 1: Structural and Physical Comparison of 3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide and Analogs

Compound Name Position 6 Substituent Amide Substituent Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Reference
This compound (hypothetical) Methyl Ethyl C₁₃H₁₃ClNOS 266.77
3-Chloro-6-methyl-N-phenyl-1-benzothiophene-2-carboxamide Methyl Phenyl C₁₆H₁₃ClNOS 302.80
3-Chloro-6-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide Methyl 3-Trifluoromethylphenyl C₁₇H₁₁ClF₃NOS 369.79 1.457 401.2
3-Chloro-6-methoxy-N-{4-[(4-methylpiperidinyl)sulfonyl]phenyl}-1-benzothiophene-2-carboxamide Methoxy 4-(4-Methylpiperidinylsulfonyl)phenyl C₂₂H₂₄ClN₂O₄S₂ 495.07
3-Chloro-N-(2-methoxyethyl)-1-benzothiophene-2-carboxamide 2-Methoxyethyl C₁₂H₁₂ClNO₂S 269.74
3-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide 6-Ethoxybenzothiazol-2-yl C₁₇H₁₂ClN₂O₂S₂ 391.89

Key Observations

Substituent Effects on Molecular Weight and Density The trifluoromethylphenyl analog (369.79 g/mol) exhibits a 38% higher molecular weight than the ethyl derivative (266.77 g/mol), attributed to the bulky, electron-withdrawing CF₃ group. This substituent also increases density (1.457 g/cm³) and boiling point (401.2°C), suggesting stronger van der Waals interactions .

Amide Group Modifications Ethyl vs. Aryl Groups: The ethyl carboxamide in the target compound is less sterically hindered than phenyl or trifluoromethylphenyl analogs, which may improve synthetic accessibility or metabolic stability .

Position 6 Substituents Methyl (target compound) vs.

Biological Activity

3-Chloro-N-ethyl-6-methyl-1-benzothiophene-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClNOS, with a molecular weight of approximately 251.74 g/mol. The compound features a benzothiophene core, which is known for its pharmacological properties, making it a promising candidate for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro group at the 3-position and the carboxamide moiety contribute to its binding affinity and selectivity towards these targets. Studies suggest that the compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and gene expression regulation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported an IC50 value of 0.75 µM against certain cancer cell lines, demonstrating its potency as an anticancer agent . The compound's structural modifications can enhance its bioactivity; for instance, derivatives with additional substituents have shown increased potency and selectivity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural components suggest potential effectiveness against bacterial infections, similar to other sulfonamide derivatives known for their antibacterial properties. Further studies are needed to elucidate its specific mechanisms against various pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example:

Compound Structural Features Biological Activity
3-Chloro-N-Ethyl-6-Methyl-BenzothiopheneBenzothiophene core with chloro and ethyl groupsAnticancer activity (IC50 = 0.75 µM)
Derivative with Dimethyl SubstituentIncreased lipophilicityEnhanced potency (IC50 = 0.32 µM)
Benzothiazole VariantStructural similarity to benzothiopheneIncreased bioactivity (IC50 = 1.41 µM)

These variations highlight the importance of specific functional groups in modulating biological activity.

Case Studies

  • In Vitro Studies : A study focused on the inhibition of HDACs revealed that this compound effectively reduced histone deacetylation in cancer cells, leading to altered gene expression profiles associated with tumor growth inhibition.
  • Selectivity Profiles : Another investigation into the selectivity of this compound against human cells indicated a significant selectivity index (SI) when compared to non-target mammalian cells, suggesting potential therapeutic applications with reduced toxicity .

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